molecular formula C9H17BrN2O2 B1355225 1-(2-Tetrahydrofuroyl)piperazine hydrobromide CAS No. 63590-62-5

1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Cat. No. B1355225
Key on ui cas rn: 63590-62-5
M. Wt: 265.15 g/mol
InChI Key: IMMDGWNBMNOMPW-UHFFFAOYSA-N
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Patent
US05861309

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Na2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
salt
Quantity
39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
solvent
Reaction Step Nine
Quantity
9 g
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7].Br.O1CCCC1C(N1CCNCC1)=O.[OH-].[Na+].C([O-])([O-])=O.[Na+].[Na+]>CO.[Ni].O>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)=[O:7] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)N1CCNCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
salt
Quantity
39 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.O1C(CCC1)C(=O)N1CCNCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
solid
Quantity
2 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Nine
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Ten
Name
Quantity
9 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to give 35.2 g
EXTRACTION
Type
EXTRACTION
Details
This was extracted with 4×100 ml portions of warm CHCl3
EXTRACTION
Type
EXTRACTION
Details
The CHCl3 extractions
DISTILLATION
Type
DISTILLATION
Details
were distilled
CUSTOM
Type
CUSTOM
Details
to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg

Outcomes

Product
Name
Type
Smiles
O1C(CCC1)C(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05861309

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Na2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
salt
Quantity
39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
solvent
Reaction Step Nine
Quantity
9 g
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7].Br.O1CCCC1C(N1CCNCC1)=O.[OH-].[Na+].C([O-])([O-])=O.[Na+].[Na+]>CO.[Ni].O>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)=[O:7] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)N1CCNCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
salt
Quantity
39 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.O1C(CCC1)C(=O)N1CCNCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
solid
Quantity
2 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Nine
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Ten
Name
Quantity
9 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to give 35.2 g
EXTRACTION
Type
EXTRACTION
Details
This was extracted with 4×100 ml portions of warm CHCl3
EXTRACTION
Type
EXTRACTION
Details
The CHCl3 extractions
DISTILLATION
Type
DISTILLATION
Details
were distilled
CUSTOM
Type
CUSTOM
Details
to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg

Outcomes

Product
Name
Type
Smiles
O1C(CCC1)C(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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